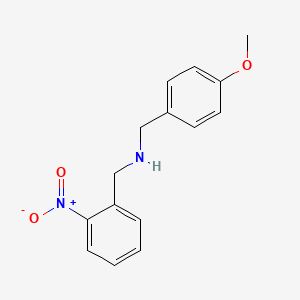

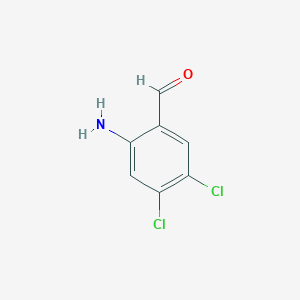

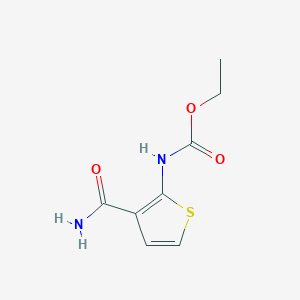

(4-Methoxybenzyl)(2-nitrobenzyl)amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-Methoxybenzyl)(2-nitrobenzyl)amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MBNB and has a molecular formula of C14H14N2O3. The purpose of

科学的研究の応用

1. Hydroxyl Function Protection

The 4-nitrobenzyl group, closely related to (4-Methoxybenzyl)(2-nitrobenzyl)amine, has been used for the protection of hydroxyl functions in organic compounds. It can be selectively removed in the presence of other benzyl-type protecting groups like benzyl and 4-methoxybenzyl. This selectivity is crucial in synthetic chemistry for sequential reactions and purification processes (Kukase et al., 1990).

2. Synthesis of Secondary Amines

(4-Methoxybenzyl)(2-nitrobenzyl)amine plays a role in the synthesis of secondary amines from primary amines. This process involves sulfonation and N-sulfonation, which are significant in the synthesis of various organic compounds (Kurosawa et al., 2003).

3. Amino-acid Ester Synthesis

L-Amino-acid 4-methoxybenzyl ester hydrochlorides, which can be synthesized using 4-methoxybenzyl halides, are significant in peptide and protein research. These esters undergo various reactions, including cleavage with formic acid, which are fundamental in peptide synthesis (Stelakatos & Argyropoulos, 1970).

4. Amidine Protection in Synthesis

The application of 4-methoxybenzyl-4-nitrophenylcarbonate, a variant of (4-Methoxybenzyl)(2-nitrobenzyl)amine, has been demonstrated for N-protection of amidinonaphthol in synthesis. This reagent is suitable for multiparallel solution phase synthesis of substituted benzamidines (Bailey et al., 1999).

5. Bioreductive Drug Triggers

4-Nitrobenzyl carbamates, related to (4-Methoxybenzyl)(2-nitrobenzyl)amine, are studied as triggers for bioreductive drugs. They are reduced to hydroxylamines, which then fragment to release toxic amine-based toxins, a process crucial in targeted drug delivery (Hay et al., 1999).

6. Nucleoside Transport Inhibition

Compounds related to (4-Methoxybenzyl)(2-nitrobenzyl)amine are used in inhibiting the nucleoside transport protein ENT1. This inhibition is crucial in understanding and regulating nucleoside transport, which has implications in drug delivery and pharmacokinetics (Tromp et al., 2004).

7. Photocatalytic Applications

4-Nitrophenyl ethers, closely related to (4-Methoxybenzyl)(2-nitrobenzyl)amine, have been proposed as photoreagents for protein crosslinking and affinity labeling. They react with amines upon irradiation with light, a technique used in biochemistry for studying protein interactions and structures (Jelenc et al., 1978).

8. Analytical Characterization in Drug Analysis

Analytical studies have been conducted on compounds containing N-(ortho-methoxybenzyl)amines, showing their significance in drug testing and forensic analysis (Westphal et al., 2016).

特性

IUPAC Name |

1-(4-methoxyphenyl)-N-[(2-nitrophenyl)methyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-20-14-8-6-12(7-9-14)10-16-11-13-4-2-3-5-15(13)17(18)19/h2-9,16H,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUMFEDPJTFIQCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCC2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methoxybenzyl)(2-nitrobenzyl)amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

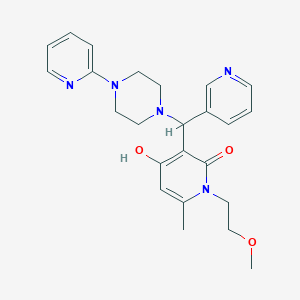

![8-Butyl-12-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B2363356.png)

![7-ethoxy-2-phenyl-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2363359.png)

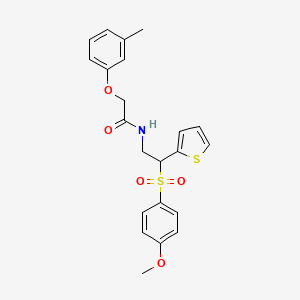

![N-benzyl-2-(6-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2363363.png)

![methyl 4-{[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2363371.png)

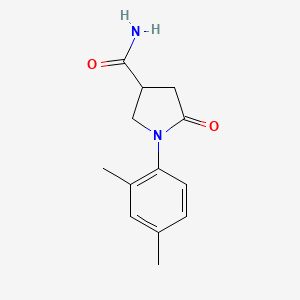

![N-(3-chlorophenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2363372.png)